molecular formula C22H42N4O8S2 B1678406 Pantethine CAS No. 16816-67-4

Pantethine

Cat. No.: B1678406
CAS No.: 16816-67-4
M. Wt: 554.7 g/mol
InChI Key: DJWYOLJPSHDSAL-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantethine, also known as bis-pantethine or co-enzyme this compound, is a dimeric form of pantetheine. It is produced from pantothenic acid (vitamin B5) by the addition of cysteamine. This compound consists of two molecules of pantetheine linked by a disulfide bridge. It serves as an intermediate in the production of coenzyme A, which is crucial for various metabolic pathways .

Mechanism of Action

Target of Action

Pantethine primarily targets Coenzyme A (CoA) and Acyl Carrier Proteins (ACP) . It also inhibits fatty acid synthase (FAS) . CoA is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism . FAS is an enzyme that synthesizes fatty acids .

Mode of Action

This compound serves as the precursor for the synthesis of CoA . CoA is involved in the transfer of acetyl groups, in some instances to attach to proteins closely associated with activating and deactivating genes . This compound also inhibits FAS, which synthesizes fatty acids using 4′-phospho-pantetheine .

Biochemical Pathways

This compound affects multiple biochemical pathways. As a precursor for CoA, it influences over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine synthesis . This compound also impacts the synthesis of fatty acids by inhibiting FAS .

Pharmacokinetics

This compound is rapidly hydrolyzed to pantothenic acid and cysteamine . The pantothenate pharmacokinetics after orally administered this compound follows an open two-compartment model with slow vitamin elimination (t1/2 = 28 h). Peak plasma pantothenate occurs at 2.5 h .

Result of Action

This compound has been shown to favorably impact a variety of lipid risk factors in persons with hypercholesterolemia, arteriosclerosis, and diabetes . It positively affects parameters associated with platelet lipid composition and cell membrane fluidity . This compound treatment results in slower tumor progression, decreased levels of phosphocholine and phosphatidylcholine, and reduced metastases and ascites occurrence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantethine is synthesized from pantothenic acid through a series of reactions involving cysteamine. The process involves the formation of pantetheine, which is then dimerized to form this compound. The reaction conditions typically include the use of reducing agents and specific pH levels to facilitate the formation of the disulfide bridge .

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that produce pantothenic acid, followed by chemical modification to add cysteamine and form pantetheine. The pantetheine is then dimerized under controlled conditions to produce this compound. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pantethine undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge in this compound can be reduced to form two molecules of pantetheine. It can also participate in substitution reactions where the cysteamine moiety is replaced by other functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the disulfide bridge .

Major Products: The major products formed from the reactions of this compound include pantetheine, pantothenic acid, and various substituted derivatives of pantetheine. These products are important intermediates in biochemical pathways .

Scientific Research Applications

Pantethine has a wide range of scientific research applications:

Comparison with Similar Compounds

Pantethine is unique compared to other similar compounds due to its stable disulfide form and its direct role in coenzyme A synthesis. Similar compounds include:

    Pantothenic Acid (Vitamin B5): Unlike this compound, pantothenic acid requires additional steps to be converted into coenzyme A.

    Pantetheine: Pantetheine is the reduced form of this compound and serves as an intermediate in the synthesis of coenzyme A.

    Fenofibrate: Fenofibrate is another lipid-lowering agent that reduces triglycerides more effectively than this compound.

Properties

IUPAC Name

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYOLJPSHDSAL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046815
Record name Pantethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Pantethine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16816-67-4, 644967-47-5
Record name Pantethine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16816-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644967-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantethine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantethine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pantethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTETHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Pantethine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pantethine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pantethine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pantethine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pantethine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pantethine
Reactant of Route 6
Reactant of Route 6
Pantethine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.